Opiorfina

Descripción general

Descripción

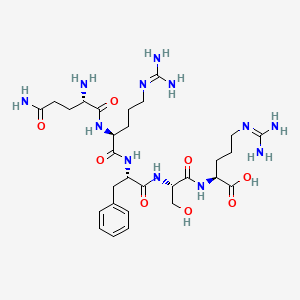

La opiorfina es un compuesto químico endógeno que se aisló por primera vez de la saliva humana. Es un pentapéptido que consta de cinco aminoácidos: glutamina, arginina, fenilalanina, serina y arginina (Gln-Arg-Phe-Ser-Arg). Se ha descubierto que la this compound tiene potentes efectos analgésicos, superando a los de la morfina en algunos estudios. Funciona inhibiendo la descomposición de las encefalinas, que son opioides naturales que alivian el dolor en la médula espinal .

Aplicaciones Científicas De Investigación

La opiorfina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Depresión y ansiedad: La this compound ha mostrado prometedores resultados en estudios preclínicos por sus posibles efectos antidepresivos y ansiolíticos.

Biomarcador para afecciones orofaciales: Los niveles elevados de this compound en la saliva se han asociado con diversas afecciones del dolor orofacial, lo que la convierte en un posible biomarcador para diagnosticar y controlar estas afecciones.

Investigación en neurobiología: El papel de la this compound en la modulación de las vías opioides la convierte en una valiosa herramienta para estudiar los mecanismos del dolor y la regulación del estado de ánimo.

Mecanismo De Acción

La opiorfina ejerce sus efectos inhibiendo la actividad de dos enzimas clave: la endopeptidasa neutra (NEP) y la aminopeptidasa N (APN). Estas enzimas son responsables de la degradación de las encefalinas, que son péptidos opioides endógenos que modulan el dolor y las respuestas emocionales. Al inhibir estas enzimas, la this compound prolonga la acción de las encefalinas, lo que lleva a una mayor reducción del dolor y regulación del estado de ánimo .

Análisis Bioquímico

Biochemical Properties

Opiorphin plays a crucial role in biochemical reactions by acting as an inhibitor of zinc metalloectopeptidases, specifically neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for degrading circulating peptides such as enkephalins and substance P, which are involved in pain modulation . By inhibiting these enzymes, Opiorphin extends the duration of enkephalin activity, enhancing its analgesic effects .

Cellular Effects

Opiorphin influences various cellular processes, particularly in nerve cells of the spinal cord. It prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects . This action is mediated through endogenous opioid-dependent pathways, which are crucial for pain modulation and emotional responses . Additionally, Opiorphin has been shown to exert anti-depressive and anxiolytic effects, further highlighting its impact on cellular signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Opiorphin exerts its effects by inhibiting the activity of neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for the degradation of enkephalins, and their inhibition by Opiorphin results in prolonged enkephalin activity . This mechanism is similar to that of the rat peptide sialorphin, which also inhibits pain perception by potentiating endogenous opioid receptor-dependent pathways . Opiorphin’s ability to modulate these pathways underscores its potential as a therapeutic agent for pain management .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Opiorphin have been observed to change over time. Studies have shown that Opiorphin is stable and maintains its analgesic properties for extended periods . Its rapid degradation in the intestine and poor penetration of the blood-brain barrier pose challenges for its therapeutic application . Modifications to the molecule, such as the transformation of N-terminal glutamine into pyroglutamate, have been explored to enhance its stability and pharmaceutical efficacy .

Dosage Effects in Animal Models

In animal models, the effects of Opiorphin vary with different dosages. Studies have demonstrated that Opiorphin exhibits a dose-dependent analgesic effect, with higher doses providing more significant pain relief . At very high doses, potential adverse effects such as respiratory depression and hemodynamic instability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

Opiorphin is involved in metabolic pathways that regulate the activity of enkephalins and other neuropeptides . By inhibiting the degradation of these peptides, Opiorphin enhances their physiological roles in pain modulation and emotional responses . The metabolic pathways involving Opiorphin are closely related to those of other endogenous opioid peptides, such as substance P and dynorphins .

Transport and Distribution

Opiorphin is transported and distributed within cells and tissues through various mechanisms. It is secreted by salivary glands and can be detected in saliva . Within the body, Opiorphin interacts with transporters and binding proteins that facilitate its distribution to target tissues . Its localization and accumulation in specific tissues are influenced by factors such as stress, pain, and other physiological conditions .

Subcellular Localization

The subcellular localization of Opiorphin is primarily within the extracellular space, where it interacts with membrane-bound enzymes such as neutral endopeptidase and aminopeptidase-N . These interactions are crucial for its inhibitory effects on enkephalin degradation . Additionally, post-translational modifications, such as the conversion of N-terminal glutamine to pyroglutamate, play a role in directing Opiorphin to specific cellular compartments and enhancing its stability .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La opiorfina se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los grupos protectores se eliminan y el péptido se escinde de la resina para obtener el producto final. Las condiciones de reacción suelen implicar el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico .

Métodos de producción industrial

Para la producción industrial, se puede emplear la tecnología del ADN recombinante. Esto implica insertar el gen que codifica la this compound en un vector de expresión adecuado, que luego se introduce en un organismo huésped como Escherichia coli. El organismo huésped produce this compound, que luego se purifica utilizando técnicas como la cromatografía de afinidad. Este método permite la producción a gran escala de this compound con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La opiorfina puede sufrir varias reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar para formar puentes disulfuro entre los residuos de cisteína si están presentes.

Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, convirtiéndolos de nuevo en grupos tiol.

Sustitución: Los residuos de aminoácidos en la this compound se pueden sustituir por otros aminoácidos para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes

Oxidación: Se puede utilizar peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes en condiciones suaves.

Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol son agentes reductores comunes que se utilizan en la química de péptidos.

Sustitución: La sustitución de aminoácidos se puede lograr utilizando SPPS incorporando diferentes aminoácidos protegidos durante el proceso de síntesis.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos de la this compound con secuencias de aminoácidos modificadas, que pueden tener diferentes actividades biológicas y perfiles de estabilidad .

Comparación Con Compuestos Similares

La opiorfina es similar a otros péptidos endógenos como la sialorfina y la espinorfina, que también inhiben la degradación de las encefalinas. Sin embargo, la this compound es única en su estructura y potencia:

Espinorfina: Un heptápéptido aislado de la médula espinal bovina que también inhibe las enzimas que degradan las encefalinas.

La secuencia única de la this compound y su mayor potencia la convierten en un prometedor candidato para aplicaciones terapéuticas en el manejo del dolor y los trastornos del estado de ánimo .

Propiedades

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWFCOBVAKAKIT-SXYSDOLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027119 | |

| Record name | Opiorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864084-88-8 | |

| Record name | Opiorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

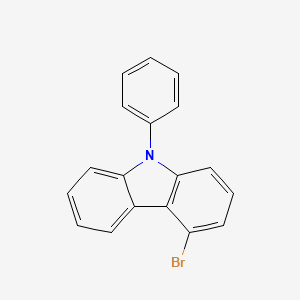

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)

![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)